molecular formula C4H8O2S2 B6284312 2,2-bis(methylsulfanyl)acetic acid CAS No. 58925-98-7

2,2-bis(methylsulfanyl)acetic acid

Cat. No.: B6284312
CAS No.: 58925-98-7
M. Wt: 152.2
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Description

2,2-bis(methylsulfanyl)acetic acid is an organic compound with the molecular formula C5H10O4S2This compound contains two methylsulfanyl groups attached to the second carbon of acetic acid, making it a dithiol-containing organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(methylsulfanyl)acetic acid typically involves the reaction of methyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methyl mercaptan displaces the chlorine atom in chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-bis(methylsulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the disulfide bonds back to thiols.

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the methylsulfanyl groups under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-bis(methylsulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and protein folding due to its ability to form disulfide bonds.

    Medicine: It has potential therapeutic applications in the treatment of heavy metal poisoning due to its chelating properties.

    Industry: The compound is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 2,2-bis(methylsulfanyl)acetic acid involves its ability to form disulfide bonds with thiol-containing molecules. This property allows it to act as a chelating agent, binding to heavy metals and facilitating their removal from the body. The compound can also interact with proteins and enzymes, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimercaptosuccinic acid (DMSA): Another dithiol-containing compound used as a chelating agent.

    2,3-dimercapto-1-propanesulfonic acid (DMPS): A water-soluble chelating agent with similar properties.

    Thioglycolic acid: Contains a thiol group and is used in similar applications.

Uniqueness

2,2-bis(methylsulfanyl)acetic acid is unique due to its specific structure, which allows it to form stable disulfide bonds and act as an effective chelating agent. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

CAS No.

58925-98-7

Molecular Formula

C4H8O2S2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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